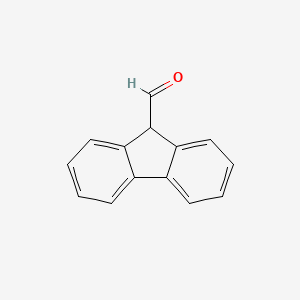
Fluorene-9-carboxaldehyde
Overview
Description
Fluorene-9-carboxaldehyde is an organic compound with the molecular formula C14H10O. It is a derivative of fluorene, featuring a carboxaldehyde functional group at the 9-position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorene-9-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of fluorene with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like tetrahydrofuran at controlled temperatures . Another method involves the oxidation of 9-fluorenemethanol using oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves the use of metal alkoxides and ethyl formate. The reaction is conducted under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorene-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorene-9-carboxylic acid.
Reduction: It can be reduced to produce 9-fluorenemethanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and bases like potassium hydroxide are used.
Major Products Formed
Oxidation: Fluorene-9-carboxylic acid.
Reduction: 9-Fluorenemethanol.
Substitution: Various alkylated fluorene derivatives.
Scientific Research Applications
Fluorene-9-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and as a fluorescent probe.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of fluorene-9-carboxaldehyde involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The pathways involved in its reactions include the formation of intermediates such as carbanions and carbocations .
Comparison with Similar Compounds
Similar Compounds
Fluorene-2-carboxaldehyde: Similar in structure but with the carboxaldehyde group at the 2-position.
9-Fluorenemethanol: A reduced form of fluorene-9-carboxaldehyde.
Fluorene-9-carboxylic acid: An oxidized form of this compound
Uniqueness
This compound is unique due to its specific reactivity and the position of the carboxaldehyde group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .
Properties
IUPAC Name |
9H-fluorene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGADNGORZKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454251 | |
| Record name | 9H-Fluorene-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-64-9 | |
| Record name | 9H-Fluorene-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















